molecular formula C10H14Cl2O B14246077 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one CAS No. 477908-63-7

2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one

Cat. No.: B14246077
CAS No.: 477908-63-7
M. Wt: 221.12 g/mol
InChI Key: DPEXZGNKTRWIKM-UHFFFAOYSA-N
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Description

2,2-Bis(chloromethyl)bicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes two chloromethyl groups attached to a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high yields and control over stereochemistry . The reaction conditions often include the use of specific solvents and catalysts to facilitate the addition reactions.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one is unique due to the presence of the chloromethyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

477908-63-7

Molecular Formula

C10H14Cl2O

Molecular Weight

221.12 g/mol

IUPAC Name

2,2-bis(chloromethyl)bicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H14Cl2O/c11-5-10(6-12)8-2-1-7(3-8)4-9(10)13/h7-8H,1-6H2

InChI Key

DPEXZGNKTRWIKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(=O)C2(CCl)CCl

Origin of Product

United States

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